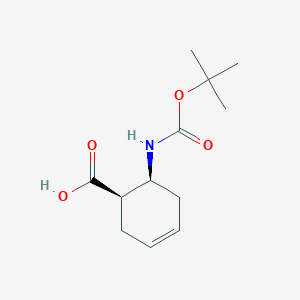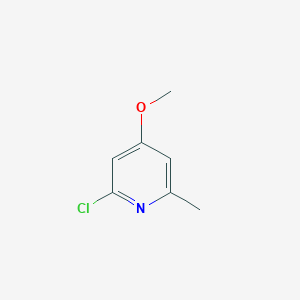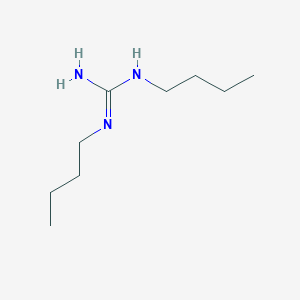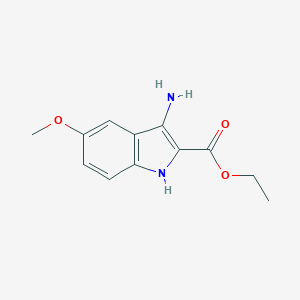
(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid, also known as Boc-cyclohexenealanine, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has been widely studied for its potential applications in the development of new drugs, due to its unique chemical properties and mechanism of action.
Mécanisme D'action
The mechanism of action of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in disease processes. The compound has been shown to have activity against enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels, and matrix metalloproteinases (MMPs), which are involved in cancer progression.
Biochemical and Physiological Effects
(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of DPP-4, which can lead to improved glucose tolerance and insulin sensitivity in animal models of diabetes. The compound has also been shown to inhibit the activity of MMPs, which can lead to decreased cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and purify, making it a useful starting material for the synthesis of other bioactive molecules. However, one limitation of using (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several possible future directions for research on (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine. One area of interest is the development of new drugs based on the compound, particularly for the treatment of diabetes and cancer. Another area of research is the investigation of the compound's mechanism of action, which could lead to the discovery of new targets for drug development. Additionally, the synthesis and purification of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine could be optimized to improve its yield and solubility, making it more useful in lab experiments.
Conclusion
In conclusion, (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine is a promising compound with potential applications in the development of new drugs. Its unique chemical properties and mechanism of action make it an attractive starting material for the synthesis of bioactive molecules. Further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis and purification for use in lab experiments.
Méthodes De Synthèse
The synthesis of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine involves the reaction of cyclohexene with alanine in the presence of tert-butyloxycarbonyl (Boc) protecting group. The reaction is carried out under controlled conditions, and the resulting product is purified using chromatography techniques. The purity of the product is confirmed using spectroscopic methods such as NMR and IR.
Applications De Recherche Scientifique
(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine has been extensively studied for its potential applications in the development of new drugs. It has been shown to have activity against a wide range of diseases, including cancer, diabetes, and inflammation. The compound has been used as a starting material for the synthesis of various bioactive molecules, including peptide-based drugs.
Propriétés
IUPAC Name |
(1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYBSDCOQXJAI-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-6-Tert-butoxycarbonylamino-cyclohex-3-enecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)










